An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5Z,7E,9)-decatrien-2-one], it has a strong pineapple aroma.

An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5E,7E,9)-decatrien-2-one], it has a strong pineapple aroma.

(5E,7E,9)-decatrien-2-one is a natural product found in Fomitopsis betulina with data available.

(5E,7E,9)-decatrien-2-one

CAS No.:

Cat. No.: VC14545423

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | (5E,7E)-deca-5,7,9-trien-2-one |

| Standard InChI | InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6+ |

| Standard InChI Key | YYXSUQQUWMLOOB-YTXTXJHMSA-N |

| Isomeric SMILES | CC(=O)CC/C=C/C=C/C=C |

| Canonical SMILES | CC(=O)CCC=CC=CC=C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

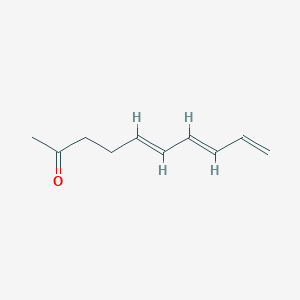

(5E,7E,9)-Decatrien-2-one (IUPAC name: (5E,7E)-deca-5,7,9-trien-2-one) is a polyunsaturated methyl ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . The structure features three conjugated double bonds at positions 5E, 7E, and 9, contributing to its planar "L"-shaped conformation (Figure 1) .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| InChI Key | YYXSUQQUWMLOOB-YTXTXJHMSA-N | |

| SMILES | CC(=O)CCC=CC=CC=C | |

| XLogP3 | 2.3 | |

| Topological Polar Surface Area | 17.1 Ų |

Stereochemical Considerations

The compound exists as one of two stereoisomers: (5E,7E,9)-decatrien-2-one and its (5Z,7E,9) counterpart. While both isomers share a pineapple-like odor, the 5Z configuration exhibits a lower odor threshold (0.03 ng/L air) and a more intense sensory profile . Computational modeling reveals that the "L"-shaped geometry and terminal double bond are critical for odor perception, mirroring structural motifs in (1,3E,5Z)-undecatriene, a key pineapple flavor compound .

Biosynthesis and Synthesis

Natural Biosynthesis in Fomitopsis betulina

(5E,7E,9)-Decatrien-2-one is synthesized via a polyketide pathway in F. betulina. Isotopic labeling studies using ¹³C-acetate confirmed acetate units as building blocks, excluding lactate or pyruvate as precursors . The pathway likely involves:

-

Chain elongation through iterative Claisen condensations.

-

Dehydration to form conjugated double bonds.

Table 2: Key Biosynthetic Insights

Laboratory Synthesis

The compound was first synthesized via a Wittig reaction between (E)-penta-2,4-dien-1-yltriphenylphosphonium bromide and ethyl levulinate . This method yields both 5E and 5Z isomers, enabling comparative sensory analysis. Key steps include:

-

Phosphonium salt preparation from 1,3-pentadiene.

-

Coupling with ethyl levulinate under basic conditions.

Sensorial Properties and Structure-Activity Relationships

Odor Profile

The compound’s pineapple-like aroma arises from its interaction with olfactory receptors sensitive to unsaturated ketones. Sensory evaluations highlight:

-

Intensity: The 5Z isomer is perceived as 4× stronger than the 5E form .

-

Specificity: Odor diminishes in analogs with shorter chains (<C10) or lacking terminal unsaturation .

Conformational Analysis

Global minimum energy calculations (DFT) reveal that the "L"-shaped conformation places the ketone group and terminal double bond in optimal positions for receptor binding (Figure 2) . This geometry is conserved in other pineapple aroma compounds, such as (1,3E,5Z)-undecatriene .

Biological and Industrial Applications

Flavor Industry

The compound’s potency and natural origin make it a candidate for:

-

Natural flavor formulations: Enhances pineapple notes in beverages and confectionery .

-

Biotechnological production: F. betulina cultures on agro-industrial waste yield 2.3 mg/L .

Research Challenges and Future Directions

Scalability of Biosynthesis

Current fungal yields are suboptimal for industrial use. Strategies under investigation include:

-

Strain engineering: Overexpression of polyketide synthases .

-

Bioreactor optimization: Fed-batch cultures with lipidic additives boost titers 1.8× .

Expanding Applications

-

Pharmaceuticals: Methyl ketones are explored as anti-inflammatory and anticancer agents.

-

Agrochemicals: Potential as insect repellents due to structural similarity to plant-derived terpenoids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume